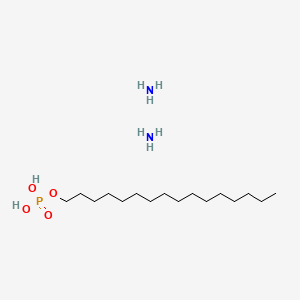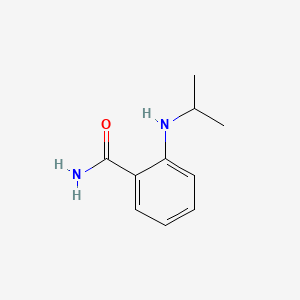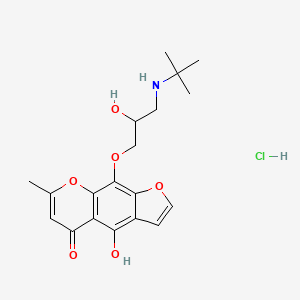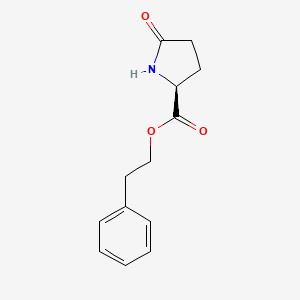
Diammonium hexadecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium hexadecyl phosphate is a chemical compound with the formula (C16H33O4P)2(NH4)2. It is a type of dialkyl phosphate ester, where the alkyl group is hexadecyl (C16H33). This compound is known for its surfactant properties and is used in various industrial applications, including as an emulsifier and dispersant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diammonium hexadecyl phosphate can be synthesized through the reaction of hexadecyl alcohol with phosphoric acid, followed by neutralization with ammonia. The general reaction is as follows: [ \text{C16H33OH} + \text{H3PO4} \rightarrow \text{C16H33O4P} ] [ \text{C16H33O4P} + 2 \text{NH3} \rightarrow (\text{C16H33O4P})2(\text{NH4})2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of hexadecyl alcohol to a reactor containing phosphoric acid under controlled temperature and agitation. The reaction mixture is then neutralized with ammonia gas, and the product is purified through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Diammonium hexadecyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form hexadecyl alcohol and phosphoric acid.
Oxidation: It can be oxidized to form hexadecyl phosphate esters with higher oxidation states.
Substitution: It can undergo substitution reactions where the hexadecyl group is replaced by other alkyl groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkyl halides or other alkylating agents under basic conditions.
Major Products
Hydrolysis: Hexadecyl alcohol and phosphoric acid.
Oxidation: Hexadecyl phosphate esters.
Substitution: Various alkyl phosphate esters depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Diammonium hexadecyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of diammonium hexadecyl phosphate involves its ability to reduce surface tension and stabilize emulsions. It interacts with lipid bilayers and can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery systems, where it helps in the encapsulation and controlled release of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diammonium hydrogen phosphate: (NH4)2HPO4
Monoammonium phosphate: NH4H2PO4
Dioctyl phosphate: (C8H17O4P)2(NH4)2
Uniqueness
Diammonium hexadecyl phosphate is unique due to its long alkyl chain, which imparts distinct surfactant properties. Unlike shorter-chain ammonium phosphates, it is more effective in reducing surface tension and forming stable emulsions. This makes it particularly valuable in applications requiring strong emulsifying agents, such as in cosmetics and pharmaceuticals.
Eigenschaften
CAS-Nummer |
65122-25-0 |
|---|---|
Molekularformel |
C16H41N2O4P |
Molekulargewicht |
356.48 g/mol |
IUPAC-Name |
azane;hexadecyl dihydrogen phosphate |
InChI |
InChI=1S/C16H35O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-16H2,1H3,(H2,17,18,19);2*1H3 |
InChI-Schlüssel |
SQYHYNXCNFIANK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)

![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)







![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)
